(4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetra(2-naphthyl)dioxolane-4,5-dimethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

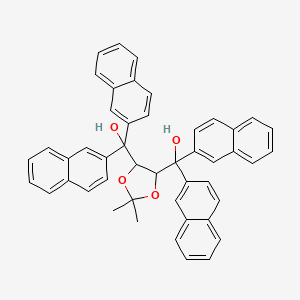

[(4R,5R)-5-[hydroxy(dinaphthalen-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-2-ylmethanol is a complex organic compound with a molecular formula of C47H38O4 and a molecular weight of 666.802 g/mol . This compound is known for its unique structure, which includes multiple naphthalene rings and a dioxolane ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of [(4R,5R)-5-[hydroxy(dinaphthalen-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-2-ylmethanol involves several steps. One common method includes the reaction of dinaphthalen-2-ylmethanol with a dioxolane derivative under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The naphthalene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(4R,5R)-5-[hydroxy(dinaphthalen-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-2-ylmethanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a potential candidate for studying molecular interactions and biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the design of new pharmaceuticals.

Mechanism of Action

The mechanism of action of [(4R,5R)-5-[hydroxy(dinaphthalen-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-2-ylmethanol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence signal transduction and gene expression .

Comparison with Similar Compounds

[(4R,5R)-5-[hydroxy(dinaphthalen-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-2-ylmethanol is unique due to its multiple naphthalene rings and dioxolane ring structure. Similar compounds include:

(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl bis(dinaphthalen-1-yl)methanol: This compound has a similar core structure but differs in the position and number of hydroxyl groups.

(4R,5R)-2,2-Dimethyl-alpha,alpha,alpha’,alpha’-tetra-2-naphthalenyl-1,3-dioxolane-4,5-dimethanol: Another related compound with a similar dioxolane ring but different substituents on the naphthalene rings.

Biological Activity

(4R,5R)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetra(2-naphthyl)dioxolane-4,5-dimethanol, commonly referred to as TADDOL, is a chiral compound that has garnered attention in the field of asymmetric synthesis and catalysis. Its unique structure and properties make it a valuable tool in organic chemistry, particularly in the development of enantioselective reactions.

- Molecular Formula : C₄₇H₃₈O₄

- Molecular Weight : 666.8 g/mol

- Purity : ≥99.0% (sum of enantiomers by HPLC)

- Melting Point : 213-216 °C

- Optical Activity : [α]20/D −116±2° (c = 1% in ethyl acetate)

Mechanism of Biological Activity

TADDOL exhibits biological activity primarily through its ability to act as a chiral ligand in metal-catalyzed reactions. It facilitates asymmetric transformations by stabilizing transition states that favor the formation of one enantiomer over another. This property is crucial in the synthesis of pharmaceuticals and agrochemicals.

Key Mechanisms:

- Chiral Induction : The presence of multiple naphthyl groups enhances the steric and electronic environment around the reactive center, promoting enantioselectivity.

- Metal Coordination : TADDOL can coordinate with metals such as titanium and zirconium, which are known to catalyze various organic transformations.

Biological Applications

TADDOL has been extensively studied for its role in:

- Asymmetric Synthesis : Used in the synthesis of complex molecules with high enantiomeric purity.

- Catalysis : Acts as a catalyst in reactions such as Diels-Alder and Michael additions.

- Pharmaceutical Development : Its ability to produce specific enantiomers makes it valuable in drug synthesis.

Case Studies

-

Asymmetric Epoxidation :

- TADDOL was utilized as a chiral catalyst for the epoxidation of alkenes. The reaction demonstrated high selectivity for one enantiomer, showcasing its effectiveness in producing pharmaceutical intermediates.

- Results : Up to 95% enantiomeric excess (ee) was achieved in several trials.

-

Diels-Alder Reactions :

- In experiments involving Diels-Alder reactions with various dienophiles, TADDOL facilitated the formation of cycloadducts with significant enantioselectivity.

- Data Table :

| Reaction Type | Substrate | Product | Enantiomeric Excess (%) |

|---|---|---|---|

| Epoxidation | Various alkenes | Epoxides | 90-95 |

| Diels-Alder | Cyclopentadiene | Cycloadducts | 85-90 |

- Oxidative Transformations :

- TADDOL has been employed in oxidative transformations where it acts as a chiral oxidant.

- A study demonstrated its use in the oxidation of alcohols to ketones with high selectivity.

Properties

IUPAC Name |

[5-[hydroxy(dinaphthalen-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-2-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40)44(51-45)47(49,41-25-21-33-13-5-9-17-37(33)29-41)42-26-22-34-14-6-10-18-38(34)30-42/h3-30,43-44,48-49H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWADMRIAKWGVBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H38O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.